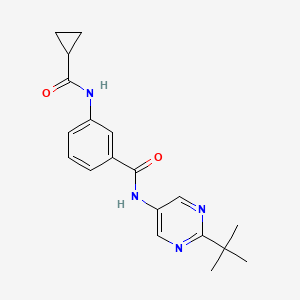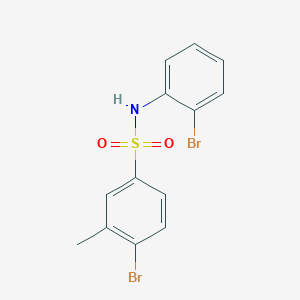
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBS is a sulfonamide derivative that contains two bromine atoms and a methyl group attached to a benzene ring. This compound has been synthesized using various methods and has shown promising results in different scientific studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to have several biochemical and physiological effects in scientific studies. The compound has been shown to reduce intraocular pressure in animal models of glaucoma, indicating its potential as a treatment for this disease. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing cell death and reducing the activity of enzymes involved in cancer cell proliferation. Additionally, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This property makes it a valuable tool for studying the role of carbonic anhydrases in various biological processes. However, the use of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the compound has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide. One potential direction is the development of improved synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide and its analogs, which can provide insights into the molecular mechanisms of carbonic anhydrase inhibition. Additionally, the potential applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide in the treatment of other diseases such as epilepsy and osteoporosis can be explored. Overall, 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is a promising compound that has shown potential in various scientific applications and warrants further investigation.
Synthesemethoden
The synthesis of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-bromoaniline in the presence of a base such as triethylamine or sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification by crystallization or column chromatography. The yield of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide can vary depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide is in the development of drugs that target carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in regulating the acid-base balance in the body, and their inhibition has been shown to have therapeutic effects in diseases such as glaucoma, epilepsy, and cancer. 4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYENXBAKBNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

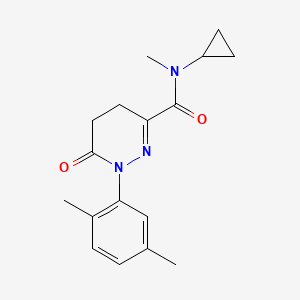
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
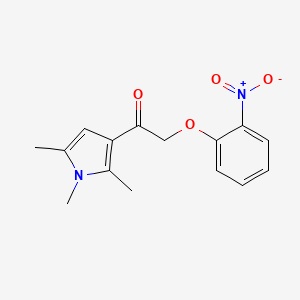
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
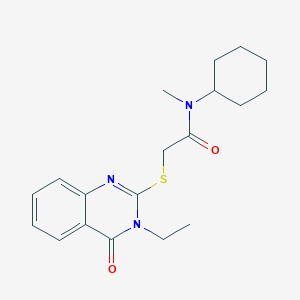

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
